4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine
Overview
Description
4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine, also known as 4-F-TDZ, is a novel fluorinated thiadiazole amine derivative. It has been the subject of intensive research in recent years due to its potential applications in a wide range of scientific fields. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-F-TDZ.
Scientific Research Applications
Noncovalent Interactions in Thiadiazole Derivatives
- A study on adamantane-1,3,4-thiadiazole hybrid derivatives, closely related to 4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine, focused on noncovalent interactions using quantum theory and crystallographic analysis. The research provides insights into the molecular behavior of thiadiazole derivatives (El-Emam et al., 2020).
Structural Properties and Interactions
- Another related compound, 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, was synthesized, and its crystal structure was analyzed, revealing significant details about the interactions and molecular orientation of such compounds (Yin et al., 2008).
Anticancer and Antitubercular Potential
- A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, including derivatives of 4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine, showed promising antitumor and antitubercular activities, indicating their potential in therapeutic applications (Sekhar et al., 2019).
Fluorescence and Aggregation Studies
- Investigations into substituent- and aggregation-related dual fluorescence effects in 2-amino-1,3,4-thiadiazoles revealed insights into their potential as fluorescence probes, highlighting their use in molecular medicine and biology (Budziak et al., 2019).
Antimicrobial Activity
- Research on various thiadiazole derivatives, including 4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine, showcased their potential antimicrobial activities, providing a basis for the development of new antibacterial agents (Dengale et al., 2019).
properties
IUPAC Name |
4-(2-fluorophenyl)thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-8(10)13-12-11-7/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIOBABREZGJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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